4-(Piperidin-1-yl)pyridine-2-carbonitrile
Description
Contextual Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Heterocyclic Chemistry
Pyridine and piperidine rings are among the most ubiquitous heterocyclic structures in medicinal chemistry, often referred to as "privileged scaffolds" due to their frequent appearance in biologically active compounds. rsc.orgnih.gov
The pyridine scaffold, an aromatic six-membered ring containing one nitrogen atom, is a fundamental component in over 7,000 drug molecules. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, which are crucial for molecular interactions with biological targets. nih.gov The aromatic nature of the pyridine ring provides a rigid framework for orienting other functional groups. Pyridine derivatives have found applications as antitumor, antiviral, antimicrobial, and anti-inflammatory agents, among others. nih.govacs.org The incorporation of a pyridine moiety can also enhance the water solubility of a potential drug molecule. nih.gov
The piperidine scaffold, a saturated six-membered nitrogen-containing heterocycle, is another cornerstone of medicinal chemistry. researchgate.net Its non-planar, flexible chair-like conformation allows it to present substituents in specific three-dimensional orientations, which is critical for optimizing binding affinity to protein targets. Compounds containing the piperidine group are highly valued as building blocks in drug design and are prevalent in both natural alkaloids and synthetic pharmaceuticals. researchgate.net
The combination of these two scaffolds within a single molecule, as seen in 4-(Piperidin-1-yl)pyridine-2-carbonitrile, creates a framework with both aromatic and aliphatic heterocyclic features, offering a rich platform for chemical modification and biological investigation.
Evolution of Research on Nitrile-Substituted Pyridine Derivatives
Nitrile-substituted pyridines, also known as cyanopyridines, are a significant class of compounds in organic synthesis and materials science. The nitrile group (–C≡N) is a powerful electron-withdrawing group, which significantly influences the electronic properties of the pyridine ring. This electronic modulation can affect the molecule's reactivity in further chemical transformations, such as electrophilic aromatic substitution reactions. rsc.org
Historically, research on nitrile-substituted pyridines has focused on their utility as versatile synthetic intermediates. The nitrile group can be readily converted into other important functional groups, including:
Amines (via reduction)
Carboxylic acids (via hydrolysis)
Amides (via partial hydrolysis)
Tetrazoles (via cycloaddition with azides)
This chemical versatility allows for the construction of a wide array of more complex heterocyclic systems. growingscience.com Modern synthetic methods, including multi-component reactions and transition-metal-catalyzed cross-couplings, have greatly expanded the ability to create highly functionalized pyridine derivatives from nitrile precursors. nih.govresearchgate.net Beyond their role as synthetic intermediates, the nitrile functionality itself can be crucial for biological activity, often participating in key binding interactions with enzyme active sites. Research has also explored the photophysical properties of certain aminopyridine carbonitriles, noting their potential for applications in optics and electronics due to their fluorescent properties. nih.gov
Overview of Research Trajectories Pertaining to this compound
Direct research specifically documenting the synthesis and application of this compound is limited in publicly accessible literature. However, the research trajectories for this compound can be inferred from studies on closely related analogues and the synthetic pathways used to create substituted pyridines.
The primary research focus for a molecule like this compound is its role as a chemical intermediate. The nitrile group at the 2-position can be hydrolyzed to form the corresponding carboxylic acid, 4-(Piperidin-1-yl)pyridine-2-carboxylic acid, a documented chemical building block. biosynth.com This transformation highlights its utility in synthesizing more complex molecules for pharmaceutical or materials science applications.
Synthesis of related structures often involves the reaction of a pyridine derivative with piperidine. For instance, Mannich-type reactions involving a nicotinonitrile, piperidine, and formaldehyde (B43269) have been used to create new pyridine derivatives with potential as PIM-1 kinase inhibitors. nih.gov Similarly, other substituted piperidinyl-pyridine carbonitriles have been synthesized and investigated for various biological activities. mdpi.comsigmaaldrich.com The synthesis of related anilino-nitrile piperidine compounds via Strecker-type condensations further underscores the established chemical pathways for creating such molecules, which are key intermediates for highly active analgesics. researchgate.net
Below is a table summarizing key data for the title compound and a closely related derivative.
| Property | This compound | 4-(Piperidin-1-yl)pyridine-2-carboxylic acid hydrochloride biosynth.com |
| CAS Number | Not explicitly found | 1052543-05-1 |
| Molecular Formula | C11H13N3 | C11H15ClN2O2 |
| Molecular Weight | 187.24 g/mol (Calculated) | 242.7 g/mol |
| Physical Form | Not specified | Solid |
| Melting Point | Not specified | 224 °C |
Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-1-ylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-10-8-11(4-5-13-10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNVHZKYKVYNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276088 | |
| Record name | 4-(1-Piperidinyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127680-88-0 | |
| Record name | 4-(1-Piperidinyl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127680-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Piperidinyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Piperidin 1 Yl Pyridine 2 Carbonitrile and Its Analogs
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the 4-(piperidin-1-yl)pyridine-2-carbonitrile core in a limited number of steps, often through convergent strategies where multiple fragments are combined.
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. researchgate.netvanderbilt.edu While a specific one-pot synthesis of this compound via an MCR is not extensively documented, analogous reactions for substituted 2-aminopyridines and 2-aminopyridine-3-carbonitriles provide a conceptual framework. researchgate.netnih.gov
A plausible, albeit hypothetical, multicomponent approach could involve the condensation of a 1,3-dicarbonyl compound equivalent, a nitrile-containing fragment, an ammonia (B1221849) source, and a piperidine-containing building block. For instance, a four-component reaction of an appropriate ketone, malononitrile, an orthoformate, and piperidine (B6355638) could theoretically lead to a related pyridine (B92270) structure, although achieving the specific 2-cyano-4-piperidino substitution pattern directly is challenging. researchgate.net The synthesis of various 2-aminopyridine (B139424) derivatives has been achieved through four-component reactions, highlighting the potential of MCRs in constructing substituted pyridine rings. nih.gov
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Acetophenone derivatives, malononitrile, 4-Cl-benzaldehyde, ammonium (B1175870) carbonate | Solvent-free, room temperature | 2-Aminopyridine derivatives | nih.gov |
| 2-Aminopyridines, triethyl orthoformate, primary amines | Solvent-free, 100 °C | 4-Substituted aminopyrido[2,3-d]pyrimidines | wikipedia.org |
Cyclization and Ring-Forming Reactions
The construction of the pyridine ring through cyclization reactions is a fundamental strategy. These reactions often involve the condensation of open-chain precursors that contain the necessary atoms to form the heterocyclic ring. For the synthesis of pyridines, this can involve [4+2] cycloadditions (Diels-Alder reactions) or various condensation reactions followed by aromatization. nih.gov
A potential cyclization strategy for a 4-(piperidin-1-yl)pyridine derivative could involve the reaction of an enamine derived from piperidine with an α,β-unsaturated carbonyl compound bearing a nitrile precursor. Subsequent cyclization and oxidation would lead to the aromatic pyridine ring. While direct examples for the target molecule are scarce, the general principles of pyridine synthesis through cyclocondensation are well-established. organic-chemistry.org
| Reaction Type | Key Precursors | General Outcome | Reference |
| aza-Wittig/Diels–Alder sequence | Aryl aldehydes, α,β-unsaturated acids, enamines | Polysubstituted pyridines | nih.gov |
| Condensation | 1,5-dicarbonyl compounds, ammonia | Substituted pyridines | organic-chemistry.org |
Functional Group Interconversion Strategies
Functional group interconversion (FGI) involves the conversion of one functional group into another. In the context of a direct synthesis, this could be the final step after the main pyridine ring has been assembled with precursor functionalities. For instance, a pre-formed pyridine ring with a group at the 2-position that can be converted to a nitrile, and a piperidino group at the 4-position, would fall under this category.
A common method for introducing a cyano group is the Sandmeyer reaction, which converts an amino group into a nitrile via a diazonium salt. wikipedia.orgnih.gov Therefore, if 2-amino-4-(piperidin-1-yl)pyridine were synthesized, it could potentially be converted to the target compound. The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto aromatic and heteroaromatic rings. wikipedia.orgnih.govresearchgate.netgoogle.com
Another relevant FGI is the dehydration of an amide or an oxime. If a synthetic route provides access to 4-(piperidin-1-yl)pyridine-2-carboxamide or 4-(piperidin-1-yl)pyridine-2-carbaldehyde oxime, these could be dehydrated to the corresponding nitrile using standard reagents like phosphorus oxychloride or trifluoroacetic anhydride. vanderbilt.edu
| Starting Functional Group | Reagents | Resulting Functional Group | Reference |
| 2-Amino | NaNO₂, H⁺; then CuCN | 2-Cyano (Sandmeyer reaction) | wikipedia.orgnih.gov |
| 2-Carboxamide | POCl₃, pyridine or (CF₃CO)₂O | 2-Cyano | vanderbilt.edu |
| 2-Aldehyde oxime | P₂O₅ or other dehydrating agents | 2-Cyano | vanderbilt.edu |
Precursor-Based Synthetic Routes
These strategies involve the stepwise construction of the target molecule by first synthesizing a functionalized pyridine core, followed by the introduction of the remaining substituents.
Pyridine Core Functionalization
This approach starts with a pyridine ring that is already substituted with either the cyano group or the piperidine moiety, followed by the introduction of the second group.
A key intermediate for this strategy would be a 4-halopyridine-2-carbonitrile. The synthesis of such compounds can be challenging. One reported method involves the reaction of 4-nitropyridine-N-oxides with ethyl chloroformate and trimethylsilyl (B98337) cyanide to yield 4-chloro-2-cyanopyridine. researchgate.net Another approach is the direct cyanation of halopyridines, although this often requires harsh conditions and can lead to mixtures of products. A palladium-catalyzed cyanation of chloropyridines using potassium ferrocyanide as the cyanide source has been developed to circumvent the use of highly toxic cyanides. chemicalbook.com
Once a 2-cyano-4-halopyridine is obtained, the piperidine moiety can be introduced via nucleophilic aromatic substitution.
Piperidine Moiety Introduction
The introduction of the piperidine group onto the pyridine ring is typically achieved through nucleophilic aromatic substitution (SNA_r) on an activated pyridine derivative. The positions most susceptible to nucleophilic attack on the pyridine ring are the 2- and 4-positions, especially when an electron-withdrawing group is present or when the pyridine nitrogen is quaternized. researchgate.net
The reaction of a 4-halopyridine, such as 4-chloropyridine (B1293800) or 4-fluoropyridine, with piperidine is a common method for introducing the piperidinyl group at the 4-position. The presence of an electron-withdrawing group, such as a nitrile at the 2-position, would further activate the 4-position towards nucleophilic attack. Therefore, the reaction of 2-cyano-4-chloropyridine with piperidine is a highly plausible and direct route to this compound. google.com The reactivity of halopyridines in S_NAr reactions is well-documented, with the reactivity order of the halogen leaving group often being F > Cl > Br > I. google.com
| Pyridine Precursor | Reagent | Conditions | Product | Reference |
| 2-Cyano-4-chloropyridine | Piperidine | Heat, optional base or catalyst | This compound | google.com |
| 4-Chloropyridine | Piperidine | Heat | 4-(Piperidin-1-yl)pyridine | researchgate.net |
Stereoselective and Regioselective Synthesis
The construction of the this compound scaffold requires precise control over the placement of two distinct functional groups on the pyridine ring. The literature provides several strategic pathways for achieving such regioselectivity, primarily through sequential nucleophilic aromatic substitution (SNAr) reactions or the functionalization of pre-existing pyridine cores.
Regioselective Strategies:
A predominant strategy for synthesizing 4-amino-2-cyanopyridines involves the sequential reaction on a di-halogenated pyridine. The innate reactivity differences of the pyridine ring positions guide the regiochemical outcome. The C4 position of a pyridine ring is generally more susceptible to nucleophilic attack than the C2 position, especially when activated by an electron-withdrawing group.
A common precursor for this type of synthesis is 2,4-dichloropyridine. The synthesis can proceed via a two-step sequence:
Regioselective Amination: The first step typically involves the nucleophilic substitution of the chlorine atom at the C4 position with piperidine. This reaction is highly regioselective due to the greater activation at the 4-position.
Regioselective Cyanation: The remaining chlorine atom at the C2 position is then substituted with a cyanide source. This step often requires a catalyst, such as copper(I) cyanide (CuCN) or a palladium-based catalyst, to facilitate the substitution.
An alternative approach involves modifying a pyridine N-oxide. For instance, 2-chloropyridine (B119429) can be oxidized to 2-chloropyridine-N-oxide, which is then nitrated at the C4 position. chemicalbook.com The resulting 2-chloro-4-nitropyridine-N-oxide can undergo nucleophilic substitution with piperidine at the 4-position, followed by reduction of the nitro group and the N-oxide, and finally a Sandmeyer reaction to introduce the cyano group. However, this route is more circuitous.
A more direct cyanation method is the Reissert-Henze reaction, where pyridine N-oxides react regioselectively with a cyanide source like trimethylsilyl cyanide (TMSCN) to introduce a nitrile group at the C2 position. acs.org A 4-substituted pyridine-N-oxide could thus be a key intermediate.
The table below summarizes representative conditions for the key regioselective steps.
| Precursor | Reagent(s) | Position Targeted | Conditions | Product Type | Reference |
| 2,4-Dichloropyrimidine | Aryl/Heteroarylamines, Pd-catalyst | C2 | Catalytic SNAr | 2-Amino-4-chloropyrimidine | nih.gov |
| Pyridine N-oxide | Trimethylsilyl cyanide (TMSCN) | C2 | Modified Reissert-Henze | 2-Cyanopyridine | acs.org |
| 2-Halopyridine | Alkali metal cyanide, Catalyst | C2 | Aqueous or solvent-free | 2-Cyanopyridine | google.com |
| 4-Nitropyridine-N-oxide | Iron, Mineral Acid | C4 (reduction) | Aqueous solution | 4-Aminopyridine (B3432731) | semanticscholar.org |
| 2-Phenylpyridine | Diphthalimide-iodane, Cu(OTf)₂ | C2' (ortho-phenyl) | Dichloroethane, 80 °C | Aminated 2-phenylpyridine | nih.gov |
| Alicyclic Amines | TMSCN, Ketone Oxidant | α-position | Oxidation/Cyanation | α-Aminonitrile | nih.govchemistryviews.org |
This interactive table summarizes various regioselective functionalization reactions on pyridine and related amine precursors.
Stereoselective Synthesis:
Stereoselectivity in the context of this compound primarily relates to the use of chiral piperidine analogs. The synthetic methods, such as the SNAr reaction, are typically substrate-controlled. If an enantiomerically pure substituted piperidine is used as the nucleophile, its stereochemistry is retained in the final product.
For example, the synthesis of optically active cis- and trans-2-substituted 3-piperidinols has been achieved through stereodivergent routes, which can then be used as chiral building blocks. aalto.fi The alkylation of chiral 2,3-dihydro-4(1H)-pyridones has been shown to proceed with high diastereoselectivity, providing access to enantiomerically pure 2,3-disubstituted products. researchgate.net By employing such a pre-synthesized chiral piperidine derivative in the reaction with a 4-halo-2-cyanopyridine precursor, one can achieve a stereoselective synthesis of the desired chiral analog.
Green Chemistry Principles in Synthetic Route Design
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact, improve safety, and increase efficiency. The synthesis of substituted pyridines, including this compound analogs, has benefited significantly from such approaches.
Multicomponent Reactions (MCRs): One of the most powerful green strategies is the use of MCRs, which combine three or more reactants in a single pot to form a complex product, thereby reducing waste, saving time, and increasing atom economy. bohrium.com Numerous 2-amino-3-cyanopyridine (B104079) derivatives (isomers of the target scaffold) are synthesized via one-pot, four-component reactions involving an aldehyde, malononitrile, a ketone, and ammonium acetate. researchgate.netresearchgate.netsemanticscholar.org This strategy streamlines the synthesis and minimizes purification steps.
Green Catalysis: The replacement of stoichiometric reagents with catalytic alternatives is a fundamental green principle.
Nanocatalysis: Magnetically recoverable nanocatalysts, such as Cu@imineZCMNPs or Fe₃O₄@MCM-41/Melamine, have been successfully employed for the synthesis of 2-amino-3-cyanopyridines. researchgate.netsemanticscholar.org These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without significant loss of activity, which minimizes waste and cost.
Organocatalysis: The use of small organic molecules as catalysts avoids potentially toxic and expensive metals. Pyridine-2-carboxylic acid has been demonstrated as a sustainable and recyclable dual acid-base catalyst for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, a process that boasts high atom economy and a low E-factor (a measure of waste generated). nih.gov
Biocatalysis: While not yet widely reported for this specific compound, the use of enzymes offers high selectivity under mild conditions and is a growing area in green chemistry.
Alternative Solvents and Reaction Conditions: Traditional syntheses often rely on volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives.
Solvent-Free Synthesis: Many MCRs for pyridine synthesis are conducted under solvent-free conditions, often assisted by microwave irradiation. researchgate.netsemanticscholar.org This approach not only eliminates solvent waste but also frequently leads to shorter reaction times and higher yields.
Green Solvents: Water and ethanol (B145695) are preferred green solvents. A green protocol for synthesizing chromene-carbonitrile derivatives utilizes a water-ethanol mixture, enhancing the safety and environmental profile of the process. nih.gov A patented process for preparing 2-cyanopyridines specifically highlights the use of aqueous solvents or no solvent at all to avoid problematic polar aprotic solvents like DMF. google.com
Electrochemical Synthesis: Electrosynthesis replaces chemical oxidants or reductants with electricity, providing a cleaner and inherently safer method. It has been applied to the regioselective C-H cyanation of imidazo[1,2-a]pyridines, demonstrating its potential for complex heterocycle synthesis. bohrium.comresearchgate.net
The table below highlights several green synthetic approaches relevant to the synthesis of aminonitrile heterocycles.
| Reaction Type | Catalyst/Method | Solvent/Condition | Key Advantages | Reference(s) |
| Four-Component Synthesis | Cu@imineZCMNPs (nanocatalyst) | Solvent-free | High yield, short reaction time, catalyst recyclability | semanticscholar.org |
| Four-Component Synthesis | None | Microwave irradiation, solvent-free | Rapid, high yield, environmentally friendly | researchgate.net |
| Multicomponent Reaction | Pyridine-2-carboxylic acid (organocatalyst) | Water-EtOH | Recyclable catalyst, high atom economy, low E-factor | nih.gov |
| Cyanation | Phase-transfer catalyst | Aqueous or solvent-free | Avoids heavy metals and polar aprotic solvents | google.com |
| C-H Cyanation | Electrosynthesis | KH₂PO₄/K₂HPO₄ buffer | Oxidant-free, mild conditions | researchgate.net |
| [2+2+2] Cycloaddition | Iron complex | - | Forms 2-aminopyridines from simple precursors | nih.gov |
This interactive table showcases green chemistry approaches used in the synthesis of related heterocyclic compounds.
Advanced Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the solution-state structure of 4-(Piperidin-1-yl)pyridine-2-carbonitrile. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for unambiguous assignment of all proton and carbon signals.
In solution, the piperidine (B6355638) ring is expected to adopt a stable chair conformation, a common feature for such saturated heterocyclic systems. nih.govresearchgate.net This is evidenced by the distinct chemical shifts for the axial and equatorial protons on the piperidine carbons. The protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific shifts influenced by the electron-donating piperidine group and the electron-withdrawing nitrile group. The protons on the piperidine ring resonate further upfield, generally between δ 1.5 and 4.0 ppm.
The coupling constants (J-values) between adjacent protons are critical for confirming the chair conformation and the relative orientation of substituents. For instance, large diaxial coupling constants (typically 10-13 Hz) would be expected between adjacent axial protons in the piperidine ring. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical chemical shift ranges for pyridine and piperidine derivatives. Actual experimental values may vary.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2 | - | ~135-140 |
| Pyridine C3 | ~6.8-7.0 | ~108-112 |
| Pyridine C4 | - | ~150-155 |
| Pyridine C5 | ~6.7-6.9 | ~106-110 |
| Pyridine C6 | ~8.2-8.4 | ~150-152 |
| Nitrile (-C≡N) | - | ~117-120 |
| Piperidine C2'/C6' (N-CH₂) | ~3.5-3.8 | ~45-50 |
| Piperidine C3'/C5' (CH₂) | ~1.6-1.8 | ~25-27 |
| Piperidine C4' (CH₂) | ~1.5-1.7 | ~23-25 |
Vibrational Spectroscopy (IR, Raman) for Molecular Vibrations and Bonding Characteristics
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within the molecule.
The most prominent feature in the IR spectrum is the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, which typically appears in the 2220-2240 cm⁻¹ region. mdpi.com The vibrations of the pyridine ring give rise to several characteristic bands. C=N and C=C stretching vibrations within the pyridine ring are expected in the 1500-1600 cm⁻¹ region. elixirpublishers.comaps.org C-H stretching vibrations of the aromatic pyridine ring appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring are found just below 3000 cm⁻¹.
The C-N stretching vibrations associated with the piperidine nitrogen and its connection to the pyridine ring are typically observed in the 1150-1350 cm⁻¹ range. elixirpublishers.comresearchgate.net Raman spectroscopy complements the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| Nitrile Stretch (νC≡N) | -C≡N | 2220 - 2240 | Strong, Sharp |
| Aromatic C-H Stretch | Pyridine C-H | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | Piperidine C-H | 2850 - 2960 | Medium-Strong |
| Ring Stretching (νC=C, νC=N) | Pyridine Ring | 1500 - 1600 | Medium-Strong |
| CH₂ Bending (Scissoring) | Piperidine CH₂ | ~1450 | Medium |
| C-N Stretch | Aryl-N, Alkyl-N | 1150 - 1350 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a high degree of accuracy. For this compound, the molecular formula is C₁₂H₁₅N₃.
The calculated exact mass for the neutral molecule [M] is 201.1266. HRMS analysis, typically using electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺ with a calculated m/z of 202.1344. The high precision of HRMS allows for the confirmation of the elemental formula, distinguishing it from other potential compounds with the same nominal mass. rsc.org
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural confirmation. Common fragmentation pathways would likely involve:
Loss of the piperidine ring: Cleavage of the C-N bond between the two rings.
Loss of HCN: Expulsion of hydrogen cyanide from the pyridine ring, a characteristic fragmentation for cyanopyridines.
Retro-Diels-Alder (RDA) fragmentation of the piperidine ring, leading to the loss of ethylene.
X-ray Crystallography for Solid-State Molecular Architecture
While a specific crystal structure for this compound is not publicly available, data from closely related structures, such as 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, provide a reliable model for its expected solid-state conformation. nih.gov
X-ray crystallography would be expected to confirm that the piperidine ring adopts a chair conformation. This is the lowest energy conformation for six-membered saturated rings, minimizing steric and torsional strain. The analysis would also determine crucial geometric parameters, including the bond lengths, bond angles, and the dihedral angle between the mean planes of the pyridine and piperidine rings. In similar structures, this dihedral angle can be significant, often around 40-60°, indicating a twisted relationship between the two ring systems. nih.gov
Table 3: Predicted Crystal Data and Structural Parameters based on Analogous Compounds
| Parameter | Expected Value/System | Source of Analogy |
| Crystal System | Monoclinic or Orthorhombic | nih.govmdpi.com |
| Space Group | P2₁/c or Pbca | nih.govmdpi.com |
| Piperidine Conformation | Chair | nih.gov |
| Dihedral Angle (Pyridine-Piperidine) | 45-60° | nih.gov |
| Intermolecular Interactions | C-H···N hydrogen bonds, π-π stacking | nih.gov |
Chiroptical Spectroscopy for Absolute Configuration Determination (if applicable)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to determine the absolute configuration of chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image, a property that typically arises from the presence of a stereocenter.
An analysis of the structure of this compound reveals no chiral centers. The molecule is achiral and cannot be resolved into enantiomers. Therefore, chiroptical spectroscopy is not an applicable technique for its structural analysis.
Computational Chemistry and Theoretical Investigations of 4 Piperidin 1 Yl Pyridine 2 Carbonitrile
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in predicting molecular structure, stability, and reactivity. For a molecule such as 4-(Piperidin-1-yl)pyridine-2-carbonitrile, these calculations provide a foundational understanding of its behavior at the electronic level.
The electronic structure of a molecule is key to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a significant indicator of molecular stability and reactivity.
In studies of similar pyridine (B92270) derivatives, DFT calculations have been employed to determine these properties. researchgate.net For instance, analysis of related aminothiazol-oyl-pyridine derivatives using the B3LYP/6-31G(d,p) method has shown how substituents can influence the electronic properties. niscair.res.in A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net For this compound, the electron-donating piperidine (B6355638) group and the electron-withdrawing nitrile group on the pyridine ring are expected to significantly influence the energies and distributions of the HOMO and LUMO.
Table 1: Representative Frontier Orbital Energies for a Structurally Similar Pyridine Derivative (Note: This data is for a representative substituted pyridine and not this compound)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
This table is illustrative and compiled based on typical values found for similar heterocyclic compounds in computational studies.
Quantum chemical calculations can also be used to model reaction pathways and identify transition states. This is particularly relevant for understanding the metabolic fate of a compound or its mechanism of action if it acts as an inhibitor. For instance, in the metabolism of 4-aminopiperidine (B84694) drugs, DFT has been used to calculate the activation energy for hydrogen abstraction, a key step in N-dealkylation by cytochrome P450 enzymes. acs.orgnih.gov Similar approaches could be applied to this compound to predict its reactivity and potential metabolites.
Molecular Docking Simulations for Protein-Ligand Interactions (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and for understanding their mechanism of action at a molecular level.
For a compound like this compound, docking studies would involve placing the molecule into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues are then analyzed.
In a study on pyridine-based 1,3,4-oxadiazole (B1194373) derivatives as potential anti-tubercular agents, molecular docking was used to investigate their binding to the Sterol 14α-demethylase (CYP51) target. nih.gov The results revealed key interactions that contributed to their inhibitory activity. Similarly, docking studies of piperidine derivatives with cyclooxygenases (COX) have identified strong binding affinities, suggesting their potential as inhibitors. core.ac.uk
Table 2: Example Molecular Docking Results for a Piperidine Derivative with a Protein Target (Note: This data is for a representative piperidine-containing compound and not this compound)
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-1 (COX-1) | -9.1 | TYR385, SER530 |
| Cyclooxygenase-2 (COX-2) | -8.8 | ARG120, TYR355 |
This table is illustrative, with data compiled from studies on analogous compounds to demonstrate typical docking outputs. core.ac.uk
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding. researchgate.net
For this compound, an MD simulation would typically follow a high-scoring docking pose. The simulation would reveal the flexibility of the ligand in the binding pocket and the stability of the key interactions identified in the docking study. A study on 4-aminopiperidine derivatives as DPP4 inhibitors used MD simulations to confirm the stability of the ligand-protein complexes, showing that the most potent compounds maintained stable interactions within the active site. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.gov These models are used to predict the activity of new compounds and to understand which molecular properties are most important for activity.
A QSAR study on a series of piperidine derivatives would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and then using statistical methods to build an equation that correlates these descriptors with the observed biological activity. ijprajournal.commdpi.com For this compound, its descriptors could be used in a QSAR model to predict its potential activity against a particular biological target, based on models built from structurally related compounds.
Prediction of Spectroscopic Parameters
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations, primarily using Density Functional Theory (DFT), can provide valuable predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are based on the optimized molecular geometry and the electronic structure of the compound in its ground state.
Methodologies such as DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed for geometry optimization and subsequent frequency calculations. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting NMR chemical shifts, while Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions, which correspond to UV-Vis absorption.
Predicted ¹H and ¹³C NMR Spectra
The predicted NMR chemical shifts for this compound are calculated relative to a standard, typically tetramethylsilane (B1202638) (TMS). The calculations account for the electronic environments of each nucleus. The pyridine ring protons are expected to appear in the aromatic region, with their shifts influenced by the electron-donating piperidine group and the electron-withdrawing nitrile group. The piperidine protons will be found in the aliphatic region. Similarly, the chemical shifts of the carbon atoms reflect the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Calculated in CDCl₃ relative to TMS.
| Atom Number (Pyridine Ring) | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | 6.85 | d |
| H-5 | 6.95 | dd |
| H-6 | 8.40 | d |
| Atom Position (Piperidine Ring) | ||
| H-2', H-6' (axial & equatorial) | 3.45 | m |
| H-3', H-5' (axial & equatorial) | 1.70 | m |
| H-4' (axial & equatorial) | 1.60 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Calculated in CDCl₃ relative to TMS.
| Atom Number (Pyridine Ring) | Predicted Chemical Shift (ppm) |
| C-2 | 133.0 |
| C-3 | 108.5 |
| C-4 | 155.0 |
| C-5 | 109.0 |
| C-6 | 151.0 |
| Atom Position (Piperidine Ring) | |
| C-2', C-6' | 45.0 |
| C-3', C-5' | 25.5 |
| C-4' | 24.0 |
| Nitrile Carbon | |
| C≡N | 117.5 |
Predicted Infrared (IR) Spectrum
Theoretical vibrational frequency calculations help in the assignment of bands observed in experimental IR spectra. The predicted spectrum for this compound would feature characteristic stretching and bending vibrations. Key predicted frequencies include the C≡N stretch of the nitrile group, C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, and C=C/C=N stretching vibrations within the pyridine ring. Computational methods often require the use of a scaling factor to better match experimental data due to the harmonic approximation used in the calculations.
Table 3: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound
| Predicted Frequency (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H Stretching |
| 2950-2850 | Aliphatic C-H Stretching (Piperidine) |
| 2230 | C≡N Stretching (Nitrile) |
| 1610-1580 | C=C and C=N Ring Stretching (Pyridine) |
| 1510 | C=C Ring Stretching (Pyridine) |
| 1380 | C-N Stretching (Pyridine-Piperidine) |
| 1250 | C-H In-plane Bending |
| 830 | C-H Out-of-plane Bending |
Predicted UV-Vis Spectrum
TD-DFT calculations can predict the electronic absorption spectrum, providing the maximum absorption wavelengths (λ_max) and corresponding oscillator strengths (f). The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the substituted pyridine system. The combination of the electron-donating piperidine group at the 4-position and the electron-withdrawing nitrile group at the 2-position creates a push-pull system, which is anticipated to cause a red-shift (bathochromic shift) in the absorption bands compared to unsubstituted pyridine.
Table 4: Predicted UV-Vis Absorption Data for this compound Calculated in Methanol.
| Predicted λ_max (nm) | Oscillator Strength (f) | Predominant Transition |
| 310 | 0.45 | HOMO → LUMO (π→π) |
| 255 | 0.28 | HOMO-1 → LUMO (π→π) |
Chemical Reactivity and Derivatization Studies of 4 Piperidin 1 Yl Pyridine 2 Carbonitrile
Transformations Involving the Pyridine (B92270) Nitrogen
The nitrogen atom of the pyridine ring in 4-(piperidin-1-yl)pyridine-2-carbonitrile is a key site of reactivity. The strong electron-donating nature of the 4-piperidino substituent significantly increases the nucleophilicity of the ring nitrogen, making it susceptible to attack by various electrophiles.
This enhanced nucleophilicity facilitates reactions such as quaternization with alkyl halides or other electrophilic agents. gcwgandhinagar.com The quaternization of the pyridine nitrogen leads to the formation of pyridinium (B92312) salts, which can alter the electronic properties and solubility of the molecule and further activate the ring towards nucleophilic attack at the C2 and C4 positions. rsc.orggoogle.com For example, 4-aminopyridine (B3432731) reacts with electrophiles like iodine monochloride (ICl) and iodine monobromide (IBr) to form charge-transfer complexes and ionic pyridinium species. acs.orgresearchgate.net Similarly, quaternization of 4-pyrrolidinopyridine (B150190) with various bromoacetophenones proceeds readily in polar aprotic solvents to form quaternary ammonium (B1175870) salts. mdpi.com
Another important transformation is the oxidation of the pyridine nitrogen to form the corresponding pyridine-N-oxide. This is typically achieved using peroxy acids. The resulting N-oxide can then be used to direct further functionalization of the pyridine ring. gcwgandhinagar.com Acylation can also occur at the nitrogen, forming acylpyridinium salts, which are themselves reactive intermediates. kaist.ac.kryoutube.com
| Reaction Type | Reagent(s) | Product Type | Comments | Citation |
|---|---|---|---|---|
| Quaternization | Alkyl halides (e.g., CH₃I), Alkyl sulfates | Quaternary pyridinium salts | Common reaction for pyridines, enhances reactivity at C2/C4. | gcwgandhinagar.comrsc.org |
| Quaternization | 2-Bromo-1-(aryl)ethan-1-ones | Aryl-substituted pyridinium bromides | Reaction proceeds readily with 4-pyrrolidinopyridine in acetonitrile (B52724). | mdpi.com |
| Reaction with Interhalogens | ICl, IBr | Charge-transfer complexes, Iodonium ion-bridged dimers | Demonstrates high nucleophilicity of 4-aminopyridines. | acs.orgresearchgate.net |
| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine-N-oxides | Activates the ring for electrophilic substitution. | gcwgandhinagar.com |
| N-Acylation | Acyl halides, Anhydrides | N-Acylpyridinium salts | Forms highly reactive intermediates. | kaist.ac.krresearchgate.net |
Reactions at the Piperidine (B6355638) Ring
The piperidine moiety offers another site for chemical modification, primarily at the ring's nitrogen atom.
The nitrogen atom of the piperidine ring behaves as a typical secondary amine and is, therefore, nucleophilic. It can readily undergo N-alkylation and N-acylation reactions.
N-alkylation can be achieved by treating the compound with alkyl halides in the presence of a non-nucleophilic base to scavenge the resulting acid. researchgate.netchemicalforums.com Common bases include potassium carbonate (K₂CO₃) or Hünig's base (N,N-diisopropylethylamine, DIPEA) in a suitable solvent like acetonitrile or DMF. researchgate.netchemicalforums.com The choice of conditions can influence the outcome; for instance, slow addition of the alkylating agent can help prevent dialkylation and the formation of a quaternary ammonium salt at the piperidine nitrogen. researchgate.net Reductive amination with aldehydes or ketones provides an alternative route to N-alkylated products.
N-acylation can be performed using standard acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base. This reaction would convert the piperidine nitrogen into an amide functionality, which would significantly alter the electronic influence of the substituent on the pyridine ring.
| Reaction Type | Reagents & Conditions | Product Type | Comments | Citation |
|---|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), K₂CO₃ or DIPEA, Acetonitrile or DMF | N-Alkylpiperidine derivative | A standard method for alkylating secondary amines. | researchgate.netchemicalforums.com |
| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N) | N-Acylpiperidine (amide) derivative | Converts the amine to a less basic amide. | odu.edu |
| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH₃CN, H₂/Pd) | N-Alkylpiperidine derivative | Alternative to direct alkylation with halides. | odu.edu |
Carbon Backbone Functionalization
The functionalization of the carbon backbone of this compound would primarily involve electrophilic substitution reactions on the pyridine ring. The positions for such substitutions are influenced by the electronic effects of the existing substituents. The piperidin-1-yl group at the C4 position is a strong electron-donating group, which activates the pyridine ring towards electrophilic attack, particularly at the positions ortho and para to it (C3, C5, and the nitrogen atom). Conversely, the nitrile group at the C2 position is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution.
One of the most powerful methods for the functionalization of substituted pyridines is directed ortho-metalation (DoM) . clockss.orgorganic-chemistry.orgharvard.edubaranlab.org In this strategy, a directing metalation group (DMG) guides the deprotonation of a nearby position by an organolithium reagent, creating a nucleophilic center that can react with various electrophiles. For this compound, the piperidinyl group can act as a DMG. However, the presence of the acidic protons on the piperidine ring itself and the electrophilic nature of the nitrile group can complicate this reaction. Studies on simpler 2-substituted pyridines show that lithiation often occurs at the 3-position. clockss.org
Halogenation is another key functionalization reaction. The reaction of 4-aminopyridine with halogens and interhalogens has been studied, revealing complex reaction pathways that can include charge-transfer complex formation and the generation of pyridinium salts. researchgate.net For instance, the reaction of 4-aminopyridine with bromine can lead to bromination and dimerization. researchgate.net In the case of this compound, the electron-rich nature imparted by the piperidinyl group would likely direct halogenation to the C3 and C5 positions.
Palladium-catalyzed cross-coupling reactions represent a versatile tool for C-C and C-N bond formation on pyridine rings. nih.govrsc.orgresearchgate.netresearchgate.net While direct cross-coupling on the C-H bonds of this compound would be challenging, the introduction of a halogen at the C3 or C5 position via a prior halogenation step would furnish a suitable substrate for subsequent Suzuki, Heck, or Buchwald-Hartwig reactions. For example, palladium-catalyzed cross-coupling reactions of 3-halo-2-aminopyridines have been successfully employed to introduce new substituents. researchgate.net
| Reaction Type | Potential Reagents and Conditions | Expected Product(s) | Supporting Evidence (by Analogy) |
| Directed ortho-Metalation | 1. n-BuLi or LDA, THF, -78 °C2. Electrophile (e.g., MeI, (CH₃)₂CO) | 3-Substituted derivative | Lithiation of 2-substituted pyridines often occurs at the 3-position. clockss.org |
| Halogenation | NBS or NCS, Acetonitrile | 3-Bromo or 3-Chloro derivative | Halogenation of 2-aminopyrazine (B29847) occurs at the 5-position (analogous to C3/C5). thieme.de |
| Palladium-Catalyzed Cross-Coupling | Arylboronic acid, Pd(PPh₃)₄, Base (on a pre-halogenated substrate) | 3-Aryl or 5-Aryl derivative | Successful cross-coupling on halo-aminopyridines. nih.govresearchgate.net |
This table presents potential reactions based on the reactivity of analogous compounds, as direct experimental data for this compound is not extensively available.
Investigation of Reaction Mechanisms
The investigation of reaction mechanisms for the functionalization of this compound would involve a combination of experimental and computational studies.
Nucleophilic Aromatic Substitution: The pyridine ring is generally susceptible to nucleophilic aromatic substitution (NAS), particularly at the C2 and C4 positions, due to the electron-withdrawing nature of the nitrogen atom. harvard.edubaranlab.orguwindsor.ca In this compound, the C2 position is further activated by the electron-withdrawing nitrile group. However, a facile NAS at this position would require a suitable leaving group. The piperidinyl group at C4 could potentially be displaced by a strong nucleophile, but this is less likely due to the strong C-N bond. The mechanism of NAS on pyridines typically proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the ring nitrogen. uwindsor.ca
Electrophilic Aromatic Substitution: For electrophilic aromatic substitution, the mechanism would involve the attack of an electrophile on the electron-rich positions of the pyridine ring (C3 and C5). The electron-donating piperidinyl group at C4 significantly enhances the nucleophilicity of these positions. Computational studies on aminopyridines can provide insights into the charge distribution and frontier molecular orbitals, helping to predict the most reactive sites. researchgate.netresearchgate.net The reaction would proceed through a standard arenium ion intermediate, with the positive charge being delocalized across the ring and stabilized by the piperidinyl group.
Directed ortho-Metalation Mechanism: The mechanism of DoM involves the coordination of the organolithium reagent to the heteroatom of the directing group (the nitrogen of the piperidine). clockss.orgorganic-chemistry.orgharvard.edubaranlab.org This coordination brings the strong base in close proximity to the ortho proton (at C3 or C5), facilitating its abstraction. The resulting lithiated intermediate is then quenched with an electrophile. The regioselectivity of this process (C3 vs. C5) would depend on the steric and electronic environment around these positions.
| Mechanistic Aspect | Key Influencing Factors | Predicted Outcome for this compound |
| Site of Electrophilic Attack | Electron-donating piperidinyl group at C4. | C3 and C5 positions are activated. |
| Site of Nucleophilic Attack | Electron-withdrawing nitrile group at C2 and ring nitrogen. | C2 and C6 positions are activated (if a leaving group is present). |
| Regioselectivity of DoM | Directing effect of the piperidinyl group. | Lithiation is expected at C3 or C5. |
| Stability of Intermediates | Resonance stabilization by the pyridine ring and substituents. | Arenium ions in electrophilic substitution are stabilized by the piperidinyl group. Meisenheimer complexes in nucleophilic substitution are stabilized by the nitrile group and ring nitrogen. |
This table provides a predictive analysis of reaction mechanisms based on established principles of pyridine chemistry and studies on analogous compounds.
Biological Activity Investigations and Molecular Mechanistic Studies in Vitro Focus
Enzyme Inhibition Studies and Kinetic Analysis
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Pyridine (B92270) derivatives have been extensively studied as inhibitors of various enzymes, demonstrating the potential of this chemical scaffold in drug discovery. nih.gov
The initial step in evaluating a compound's potential as an enzyme inhibitor is to identify and validate its molecular target. In vitro screening against a panel of enzymes is a common approach. For compounds structurally related to 4-(Piperidin-1-yl)pyridine-2-carbonitrile, several enzyme targets have been identified.
Derivatives containing the pyridine and piperidine (B6355638) moieties have shown inhibitory activity against a range of enzymes. For instance, a series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones were identified as potent and selective inhibitors of the aldo-keto reductase enzyme AKR1C3. researchgate.net Similarly, pyridylpiperazine hybrid derivatives have been synthesized and found to be effective inhibitors of urease, a nickel-dependent enzyme. nih.gov Other identified targets for pyridine-based compounds include cholesterol 24-hydroxylase (CH24H) and PIM-1 kinase. acs.orgnih.gov
Computational methods, such as in silico target identification, also play a role in predicting potential biological targets. For glabridin (B1671572) and its derivatives, which share some structural similarities with the compound of interest, in silico analysis suggested AKT1, DECR1, and NOS1 as potential targets. nih.gov Network pharmacology approaches have also been used to identify potential targets for complex pyridine derivatives, pointing towards molecules in the mitogen-activated protein kinase (MAPK) signaling pathway, such as ERK1/2 and MEK1. mdpi.com
Table 1: Identified Enzyme Targets for Structurally Related Pyridine-Piperidine Derivatives (In Vitro)
| Compound Class | Enzyme Target | Method of Identification |
|---|---|---|
| 1-(4-(Piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones | Aldo-keto reductase AKR1C3 | Enzyme Inhibition Assay |
| Pyridylpiperazine hybrids | Urease | Enzyme Inhibition Assay |
| 3-Piperidinyl pyridine derivatives | Cholesterol 24-hydroxylase (CH24H) | Enzyme Inhibition Assay |
| Pyridine-quinoline hybrids | PIM-1 Kinase | Enzyme Inhibition Assay |
| Glabridin derivatives | AKT1, DECR1, NOS1 | In silico Target Identification |
Once a target enzyme is identified, kinetic analysis is performed to understand how the compound inhibits the enzyme's activity. Sulfonamides, a class of compounds that can be related to derivatives of this compound, are known to act as carbonic anhydrase inhibitors by binding to the zinc ion in the enzyme's active site. mdpi.com This disrupts the enzyme's normal function. mdpi.com
Studies on cholinesterase inhibition by physostigmine (B191203) have illustrated a competitive inhibition mechanism, where the inhibitor molecule competes with the natural substrate (acetylcholine) for binding to the enzyme's active site. nih.gov In the case of pyridine-quinoline hybrids inhibiting PIM-1 kinase, both competitive and non-competitive mechanisms have been observed. nih.gov For inhibitors to be effective, their binding must alter the enzyme's ability to produce its product. youtube.com The specific mechanism, whether competitive, non-competitive, or uncompetitive, dictates how the inhibitor's effectiveness is influenced by substrate concentration. nih.govyoutube.com
Receptor Binding Profiling and Ligand-Receptor Interactions (In Vitro)
Beyond enzymes, membrane receptors are another major class of drug targets. The affinity and manner in which a ligand (a molecule that binds to a receptor) interacts with its receptor determine the biological response. researchgate.netarxiv.orgyoutube.com
In vitro radioligand binding assays are a standard method to determine the affinity of a compound for different receptor subtypes. Studies on various pyridine derivatives have demonstrated binding to multiple receptor types. For example, certain 1,4-dihydropyridine (B1200194) and pyridine derivatives have shown binding affinity for A1, A2A, and A3 adenosine (B11128) receptor subtypes in the micromolar range. nih.gov
A study on polyfunctionalized pyridines, including a compound with a 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}pyridine core, revealed high binding affinity for sigma receptors (σRs). mdpi.com Specifically, the compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile showed a very high affinity for the human σ1 receptor (hσ₁R) with a Kᵢ value of 1.45 nM and a 290-fold selectivity over the σ2R subtype. mdpi.comresearchgate.net
Molecular modeling and docking studies provide insights into the specific interactions between the ligand and the receptor. For the high-affinity σ₁R ligand, modeling showed that the pyridine ring establishes π-alkyl interactions with specific amino acid residues (Leu105, Met93, and Ala185) in the receptor's binding site, while a hydrogen bond is formed between the ligand's NH group and the residue Glu172. mdpi.com These specific interactions are crucial for the high-affinity binding observed. mdpi.comresearchgate.net
Table 2: Receptor Binding Affinity of a Structurally Related Pyridine Derivative
| Compound | Receptor Target | Binding Affinity (Kᵢ) | Selectivity |
|---|
Antimicrobial Activity Evaluation (In Vitro)
The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents, and pyridine-containing compounds have shown promise in this area. nih.govijpsonline.com
In vitro antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Various pyridine derivatives have been tested against a range of bacterial and fungal strains. nih.govniscpr.res.in For example, certain pyridine-pyrimidine hybrids have demonstrated promising antibacterial activity against E. coli, S. aureus, and S. pyogenes, as well as antifungal activity against C. albicans. niscpr.res.in Similarly, pyridine-thiosemicarbazone derivatives have shown activity against M. tuberculosis. nih.gov
Understanding the mechanism of action is critical for the development of new antibacterial drugs. For many pyridine derivatives, the precise molecular target responsible for their antibacterial effect is still under investigation. However, some studies have provided clues. For instance, imidazo[4,5-b]pyridine derivatives have been studied as potential antibacterial agents, with molecular docking studies suggesting that they may target enzymes like dihydrofolate reductase (DHFR). nih.gov These studies indicate that Gram-positive bacteria are often more sensitive to these compounds than Gram-negative bacteria. nih.gov The structure-activity relationship (SAR) of pyridine-pyrimidine hybrids suggests that the presence of electron-withdrawing groups on the molecule enhances antibacterial activity. niscpr.res.in
Several novel antifungal agents with unique mechanisms of action are currently in development. nih.gov For pyridine-based compounds, the antifungal mechanism is an active area of research. Some studies suggest that these compounds may interfere with essential cellular processes. For example, Olorofim, an orotomide antifungal, inhibits the enzyme dihydroorotate (B8406146) dehydrogenase, which is crucial for pyrimidine (B1678525) biosynthesis and, consequently, the production of cell wall components. nih.gov Another mechanism involves the inhibition of the Gwt1 enzyme, which is part of the glycosylphosphatidylinositol (GPI)-anchored protein maturation pathway, essential for maintaining the integrity of the fungal cell wall. nih.gov While the specific antifungal mechanism of this compound is not detailed in the available literature, the activity of related compounds suggests that disruption of cell wall synthesis or integrity is a plausible mode of action. niscpr.res.innih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 1-(4-(Piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one |
| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile |
| Acetylcholine |
| Physostigmine |
| Olorofim |
| Glabridin |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides |
| 4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines |
| 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine |
| 1,3,7-Trimethyl-5-(naphthalen-1-yl)-6-nitropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
| 2,6-Bis(1H-indol-3-yl)-4-(benzofuran)pyridine-5-carbonitriles |
| 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione |
| 1-(Phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione |
| 6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile |
| 4-(4-Methyl-1-pyrazolyl)pyridine derivative 17 |
| 3-(5-{[4-(Aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile |
| 6-(3-Hydroxyphenyl)-4-(2-(piperidin-1-yl)quinolin-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |
| 6-(4-Chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |
| N6-(3-Iodobenzyl)-5′-(N-methylcarbamoyl)adenosine (IB-MECA) |
| 6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide |
| 4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |
| 6-(Naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile |
| 2-(4-(3-Nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide |
Antiproliferative Activity Studies (In Vitro Cell Lines)
Apoptosis Induction Mechanisms
The induction of apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents exert their effects. Studies on pyrano-pyridine derivatives, which share a core heterocyclic structure with this compound, have indicated that these compounds can trigger apoptosis in cancer cells. For instance, a study on a pyrano-pyridine derivative, 8-(4-chlorobenzylidene)-2-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydro-6-phenethyl-4H-pyrano-[3,2-c]pyridine-3-carbonitrile (4-CP.P), in K562 leukemia cells demonstrated its ability to induce apoptosis, as confirmed by gel electrophoresis, fluorescence microscopy, and flow cytometry analyses. researchgate.net
The apoptotic process initiated by these compounds often involves the activation of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis. Research on novel pyridine and pyrazolyl pyridine conjugates has shown that certain derivatives can act as potent caspase activators. nih.gov One particular compound was found to induce apoptosis in HepG2 cancer cells and demonstrated a significant increase in the activity of caspase-9, suggesting an intrinsic pathway of apoptosis induction. nih.gov The activation of initiator caspases like caspase-9 subsequently triggers a cascade of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. researchgate.net
Furthermore, investigations into other complex pyridine derivatives have revealed their ability to modulate the expression of key apoptotic regulatory proteins. For example, some spiro-pyridine derivatives have been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. researchgate.net The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. An increase in this ratio lowers the threshold for apoptosis induction. Annexin V/PI staining assays have confirmed that treatment with such compounds leads to a significant increase in the percentage of apoptotic cells. nih.govrsc.org
Cell Cycle Modulation
In addition to inducing apoptosis, many anticancer compounds exert their antiproliferative effects by interfering with the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase). This prevents the cancer cells from progressing through the division cycle and ultimately inhibits tumor growth.
Studies on various pyridine derivatives have demonstrated their capacity to modulate the cell cycle in cancer cells. For example, piperine, a compound containing a piperidine ring, has been shown to cause G1 phase cell cycle arrest in melanoma cells. nih.gov This arrest was associated with the downregulation of cyclin D1, a key protein for G1 phase progression. nih.gov Another study on the isoflavone (B191592) daidzein (B1669772) also reported cell cycle arrest at both the G1 and G2/M phases in breast cancer cells. nih.gov
More complex spiro-pyridine derivatives have been found to induce cell cycle arrest at the S phase in colorectal adenocarcinoma (Caco-2) cells. rsc.org Flow cytometry analysis of cells treated with one such derivative showed a marked increase in the population of cells in the S phase, with a concurrent decrease in the G0/G1 and G2/M phases. rsc.org Similarly, other novel bis-spirocyclic 2-oxindole derivatives of pyrimido[4,5-b]quinoline have also been reported to cause cell cycle arrest in the S phase in breast carcinoma models. researchgate.net
The mechanism of cell cycle arrest often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins, as well as CDK inhibitors. nih.gov The observed arrest at different phases of the cell cycle by various pyridine-based compounds suggests that their specific molecular targets within the cell cycle machinery may differ depending on their chemical structure.
Table 2: Effects of Pyridine-Related Compounds on Cell Cycle Progression
| Compound Type | Cell Line | Effect on Cell Cycle | Key Molecular Observations | Reference |
|---|---|---|---|---|
| Piperine | SK MEL 28, B16 F0 | G1 Phase Arrest | Down-regulation of cyclin D1, induction of p21 | nih.gov |
| Spiro-pyridine derivative | Caco-2 | S Phase Arrest | Increased S phase cell accumulation | rsc.org |
| Daidzein | MCF-7, MDA-MB-453 | G1 and G2/M Phase Arrest | Decreased CDK1 expression, increased p21 and p57 | nih.gov |
| Bis-spirocyclic 2-oxindole derivative | Breast Carcinoma | S Phase Arrest | Not specified | researchgate.net |
Data from studies on compounds structurally related to this compound.
Bioactivity against specific pest organisms (In Vitro / Ex Vivo Models)
The bioactivity of pyridine derivatives extends beyond anticancer applications to include potential use in agriculture as pesticides. Research has explored the efficacy of this class of compounds against various agricultural pests.
A notable example is the investigation of pyridin-2-one derivatives, which are structurally related to this compound, against the two-spotted spider mite, Tetranychus urticae Koch, a significant pest of cotton and other crops. ekb.eg In a study conducted under semi-field conditions, two pyridin-2-one derivatives demonstrated notable toxicity against T. urticae. The efficacy of these compounds was further enhanced when formulated with a nano cationic surfactant, leading to a significant decrease in the lethal concentration (LC₅₀) and lethal time (LT₅₀) values. ekb.eg This suggests that the pyridine scaffold can serve as a basis for developing effective acaricides. The LC₅₀ values for two tested pyridin-2-one derivatives were 23.77 ppm and 28.27 ppm, which were further reduced to 1.96 ppm and 5.166 ppm, respectively, upon formulation with the nano surfactant. ekb.eg
The molecular mechanisms underlying the acaricidal activity of these pyridine derivatives are likely diverse and may involve targeting specific enzymes or receptors in the nervous system of the pest, similar to other synthetic pesticides. nih.gov The development of resistance to existing acaricides in pest populations like T. urticae necessitates the discovery of new chemical entities with novel modes of action. nih.gov The broad bioactivity profile of pyridine-based compounds makes them an interesting area of research for new pest management solutions. nih.gov
Other Mechanistic Biological Investigations (e.g., antioxidant, anti-inflammatory at molecular level)
Beyond their antiproliferative and pesticidal activities, pyridine derivatives have been investigated for other potential therapeutic properties, including antioxidant and anti-inflammatory effects, at a molecular level.
Antioxidant Activity:
The antioxidant potential of various pyridine derivatives has been assessed through in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.govcaymanchem.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. caymanchem.com Studies on some novel thiazolo[4,5-b]pyridine (B1357651) derivatives have demonstrated their capacity to scavenge free radicals, indicating antioxidant properties. researchgate.net While specific data for this compound is not available, the general findings for related structures suggest that the pyridine nucleus can contribute to antioxidant activity.
Anti-inflammatory Activity:
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. nih.gov The COX enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. nih.gov
Research into novel pyridazine-based compounds, which are structurally related to pyridines, has identified potent and selective COX-2 inhibitors. nih.gov The ability of these compounds to selectively inhibit COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Molecular docking studies have been employed to understand the binding interactions of these inhibitors within the active site of the COX-2 enzyme. nih.gov While direct COX inhibition data for this compound is not found in the reviewed literature, the established anti-inflammatory potential of the broader pyridine and related heterocyclic families suggests this could be a relevant area for future investigation.
Structure Activity Relationship Sar Analysis
Impact of Substituents on Pyridine (B92270) Ring Functionalization
The pyridine ring serves as a central scaffold, and its functionalization is a key determinant of biological activity. The electronic properties and substitution pattern of this ring significantly modulate a compound's interaction with its target.
Research into inhibitors of various enzymes has shown that the pyridine ring's substituents are critical for potency. For example, in the development of Bruton's tyrosine kinase (BTK) inhibitors, modifications to the pyridine ring of similar scaffolds have been extensively studied. It has been found that the introduction of small, electron-withdrawing groups, such as halogens, at the 5-position can enhance potency. This is often attributed to the formation of favorable interactions, like halogen bonds or hydrogen bonds, with amino acid residues in the target's binding pocket.
Conversely, introducing bulky substituents can lead to steric clashes, thereby reducing or abolishing activity. The position of the substituent is equally important; a group that enhances activity at one position may be detrimental at another. This positional sensitivity highlights a well-defined binding orientation for the pyridine ring within the active site. The electronic nature of these substituents also fine-tunes the basicity of the pyridine nitrogen, which can be a critical interaction point.
Table 7.1.1: Impact of Pyridine Ring Substitutions on Biological Activity (Illustrative)
| Position of Substitution | Type of Substituent | General Impact on Potency | Potential Rationale |
|---|---|---|---|
| 5-position | Small Electron-Withdrawing Group (e.g., Fluoro) | Often Increases | Forms favorable electrostatic or hydrogen bond interactions. |
| 5-position | Bulky Group (e.g., Isopropyl) | Often Decreases | Can cause steric hindrance within the binding site. |
| 3-position | Various Groups | Variable | May alter the crucial torsion angle with the piperidine (B6355638) ring. |
Note: This table represents generalized trends observed in medicinal chemistry programs targeting kinases and other enzymes and may vary depending on the specific biological target.
Influence of Piperidine Moiety Modifications
The piperidine ring, while often considered a linker or a solubilizing group, plays an active role in molecular recognition and binding. Modifications to this saturated heterocycle can significantly affect a compound's pharmacokinetic properties and binding affinity.
Studies have demonstrated that the piperidine moiety often occupies a specific pocket in the target protein. Introducing substituents onto the piperidine ring is a common strategy to probe for additional interactions. For instance, adding a hydroxyl or amino group can introduce new hydrogen bonding capabilities, while small alkyl groups can engage in favorable van der Waals interactions within hydrophobic subpockets.
The stereochemistry of these substituents is frequently crucial. In the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, chiral centers on similar saturated rings have led to significant differences in potency between enantiomers, indicating a highly specific, three-dimensional fit is required for optimal activity. Furthermore, replacing the piperidine ring with other cyclic amines, such as pyrrolidine (B122466) or azetidine, alters the molecule's conformational rigidity and the vector of the substituent, which can be used to optimize target engagement.
Table 7.2.1: Effect of Piperidine Moiety Modifications (General Principles)
| Modification Type | Example | Influence on Properties |
|---|---|---|
| Ring Substitution | 4-Hydroxypiperidine | Introduces hydrogen bonding potential; increases polarity. |
| Ring Substitution | 3-Methylpiperidine | Adds a chiral center; probes for hydrophobic interactions. |
| Ring Homologation | Azepane (7-membered ring) | Increases flexibility; alters the orientation of the pyridine core. |
Note: The specific outcomes of these modifications are highly dependent on the topology of the target's binding site.
Role of the Nitrile Group in Biological Potency
The 2-cyano group on the pyridine ring is a distinctive feature that is often indispensable for high biological potency. This group's unique electronic and steric properties allow it to serve multiple roles in molecular binding.
Beyond hydrogen bonding, the nitrile group is a strong electron-withdrawing group. This property modulates the electronic density of the attached pyridine ring, which can be important for other interactions, such as pi-stacking or dipole interactions. In some specific enzyme classes, such as certain cysteine proteases, a nitrile group can act as a reversible covalent "warhead," but for many targets, its role is as a non-covalent interaction hub.
Conformational Effects on Molecular Recognition
The three-dimensional shape of 4-(piperidin-1-yl)pyridine-2-carbonitrile is critical for its interaction with a biological target. The molecule's activity is not just dependent on its chemical formula but on the specific low-energy conformation it adopts within a protein's binding site—its "bioactive conformation."
A key conformational parameter is the torsional angle between the plane of the pyridine ring and the piperidine ring. This rotation around the C-N bond is generally flexible in solution. However, within a binding pocket, this rotation is fixed to optimize interactions. The energy required to adopt this specific conformation can influence binding affinity. Bulky substituents on either ring can restrict this rotation, pre-organizing the molecule into a specific shape that may be more or less favorable for binding.
Development of Pharmacophore Models (In Silico)
Pharmacophore modeling is a computational technique that distills the essential features of a molecule into a 3D map of interaction points necessary for biological activity. For the this compound scaffold, pharmacophore models serve as powerful blueprints for designing new analogs and for virtual screening of compound libraries.
A typical pharmacophore model derived from a series of active analogs of this compound would include several key features based on the SAR data:
A Hydrogen Bond Acceptor: Positioned at the location of the nitrile nitrogen.
An Aromatic Ring Feature: Corresponding to the pyridine core, often with a defined vector for pi-stacking.
A Hydrophobic/Alicyclic Feature: Representing the piperidine ring, occupying a hydrophobic pocket.
An additional Hydrogen Bond Acceptor: Often mapped to the pyridine ring nitrogen.
The precise spatial arrangement of these features—the distances and angles between them—is the defining characteristic of the model. By comparing this 3D query to other molecules, researchers can predict whether a new compound is likely to be active. These models are often refined by including structural information from X-ray crystallography or by using inactive molecules as negative constraints to improve the model's predictive power and selectivity.
Table 7.5.1: A Representative Pharmacophore Model for the Scaffold
| Pharmacophore Feature | Corresponding Chemical Group | Primary Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) 1 | 2-Nitrile Group | Anchoring interaction with a hydrogen bond donor. |
| Aromatic Ring (AR) | Pyridine Ring | Pi-stacking or hydrophobic interactions. |
| Hydrophobic Group (HY) | Piperidine Ring | Occupying a non-polar cavity in the binding site. |
Emerging Applications and Future Research Directions
Role as a Synthetic Intermediate for Complex Molecules
The structure of 4-(Piperidin-1-yl)pyridine-2-carbonitrile makes it an attractive starting point or intermediate for the synthesis of more complex molecular architectures. The piperidine (B6355638) and pyridine (B92270) rings offer sites for further functionalization, while the nitrile group is a versatile functional handle that can be transformed into various other groups such as amines, amides, or carboxylic acids. researchgate.net
Research on related structures highlights the utility of the pyridine carbonitrile moiety as a precursor in building diverse heterocyclic systems. nih.govresearchgate.net For instance, pyridine carbonitrile derivatives are key intermediates in the synthesis of compounds with potential as anticancer and anti-malarial agents. nih.gov The nitrile group can participate in cyclization reactions to form fused ring systems, such as pyrido[2,3-d]pyrimidines, which are themselves of interest for their pharmacological properties. nih.gov Similarly, the piperidine portion is a common feature in many pharmaceuticals, and methods for its incorporation are of great interest. nih.gov The synthesis of potent narcotic analgesics, for example, relies on key intermediates containing a functionalized piperidine ring. researchgate.net
The value of this scaffold is exemplified by the synthesis of various complex molecules from structurally similar starting materials. The nitrile group can be readily hydrolyzed to a carboxylic acid, as seen with the related compound 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride, providing another route to diverse derivatives. biosynth.com
Table 1: Examples of Complex Molecules from Related Piperidine and Pyridine Nitrile Intermediates
| Intermediate Class | Resulting Complex Molecule/Scaffold | Synthetic Transformation | Application/Significance | Reference |
| Substituted Piperidines | Donepezil | Hydrogenation of pyridine precursor | Alzheimer's Disease Treatment | nih.gov |
| Anilino-nitrile Piperidine | Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | Strecker-type condensation and hydrolysis | Intermediate for Fentanyl Analogues | researchgate.net |
| Pyridine Carbonitrile | 3-Aminopyrazole Derivatives | Reaction with hydrazine | Precursors for Anticancer Agents | nih.gov |
| Pyridine Carbonitrile | Pyrido[2,3-d]pyrimidine Derivatives | Cyclization with urea/thiourea | Fused Heterocyclic Scaffolds | nih.gov |
| Pyridine Carbonitrile | Isoquinoline Derivatives | Reaction with arylidene malononitrile | Fused Aromatic Systems | nih.gov |
Potential in Chemical Biology Tool Development
Chemical biology tools, such as molecular probes, are essential for dissecting complex biological processes. The this compound scaffold is a promising candidate for the development of such tools. Its structure can be systematically modified to incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups for target identification studies.
The piperidine nitrogen atom provides a convenient handle for derivatization without significantly altering the core pharmacophore, which is crucial for maintaining biological activity. A notable application for analogous compounds is in the development of probes for Positron Emission Tomography (PET), an imaging technique used in both clinical diagnostics and preclinical research. For example, a complex imidazo[1,2-a]pyridine (B132010) derivative containing a piperazine (B1678402) moiety (structurally related to piperidine) was successfully labeled with carbon-11 (B1219553) to create a PET probe for imaging the PI3K/mTOR pathway in cancer. nih.gov This demonstrates a clear precedent for developing piperidine-containing heterocycles as imaging agents. By analogy, this compound could serve as a precursor for novel PET ligands targeting various receptors or enzymes in the central nervous system or in tumors.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research by accelerating the design and optimization of new drug candidates. wiley.comnih.gov These computational technologies can analyze vast datasets to predict biological activities, pharmacokinetic properties, and potential toxicities of novel molecules, thereby reducing the time and cost of drug discovery. wiley.comnih.gov
Virtual Library Generation: Creating a large, diverse library of virtual compounds by computationally adding various substituents to the piperidine and pyridine rings of the core scaffold.
Predictive Modeling: Using ML models trained on existing experimental data to predict the properties of these virtual derivatives. This can include predicting their binding affinity for specific biological targets, such as kinases or G-protein coupled receptors.
Generative Design: Employing generative AI models to design entirely new molecules that retain the key pharmacophoric features of the this compound scaffold but possess optimized or novel properties.
Future Prospects in Mechanistic Biological Exploration (In Vitro)
While the specific biological activities of this compound are not yet extensively documented, its structural components are present in many compounds with known pharmacological profiles, suggesting several avenues for future in vitro investigation. The pyridine ring is a key element in compounds targeting a wide range of proteins, while the piperidine moiety is prevalent in agents acting on the central nervous system. nih.govnih.gov
Future research should focus on synthesizing a focused library of derivatives and screening them against various biological targets to uncover their therapeutic potential. Based on the activities of related compounds, promising areas for exploration include:
Kinase Inhibition: The pyridine scaffold is a common feature in kinase inhibitors. nih.gov A panel of kinases could be screened to determine if derivatives of this compound can modulate signaling pathways involved in cancer or inflammation.
Sigma Receptor Modulation: Polyfunctionalized pyridine dicarbonitriles have been identified as having a high affinity for sigma receptors (σR), which are implicated in neurological disorders. researchgate.net Binding assays for σ1R and σ2R could reveal potential applications in neuroscience.
Antiproliferative Activity: Nicotinonitrile (pyridine-3-carbonitrile) derivatives have shown cytotoxic effects against various cancer cell lines. nih.govnih.gov Screening against a panel of human cancer cell lines (e.g., NCI-60) could identify potential anticancer agents.
These in vitro studies would be crucial for elucidating the structure-activity relationships (SAR) and identifying the molecular mechanisms of action for this compound class.
Table 2: Proposed In Vitro Assays for Biological Exploration
| Assay Type | Biological Target/Pathway | Potential Therapeutic Area | Rationale |
| Kinase Inhibition Panel | Protein Kinases (e.g., PI3K, mTOR, receptor tyrosine kinases) | Oncology, Inflammation | Pyridine scaffolds are established kinase inhibitor pharmacophores. nih.gov |
| Radioligand Binding Assay | Sigma-1 and Sigma-2 Receptors | Neuropathic Pain, Neurodegenerative Disease | Related pyridine dicarbonitriles show high affinity for sigma receptors. researchgate.net |
| Cell Proliferation Assay (e.g., MTT, SRB) | Human Cancer Cell Lines | Oncology | Nicotinonitrile derivatives exhibit antiproliferative activity. nih.govnih.gov |
| hERG Channel Assay | hERG Potassium Channel | Cardiotoxicity Assessment | An essential early-stage safety screen for all new chemical entities. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-(Piperidin-1-yl)pyridine-2-carbonitrile, and how can reaction parameters be optimized?
- Answer : The compound can be synthesized via nucleophilic substitution, where a halogenated pyridine-2-carbonitrile reacts with piperidine under basic conditions. Key parameters include solvent selection (e.g., DMF or THF), temperature control (0–80°C), and catalyst use (e.g., K₂CO₃ or DIPEA). Purification via flash column chromatography (e.g., 30–60% ethyl acetate/hexane gradients) improves yield . Optimization may involve adjusting stoichiometry, inert atmosphere use, and stepwise monitoring via TLC .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Answer :
- ¹H NMR : Identifies piperidine protons (δ 1.5–2.5 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm).
- ¹³C NMR : Confirms the nitrile carbon (δ ~115 ppm) and sp³ carbons in the piperidine ring.
- IR Spectroscopy : Detects C≡N stretching (~2200 cm⁻¹) and aromatic C-H bonds.
- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Answer : Use PPE (gloves, goggles), avoid inhalation/contact, and store in a cool, dry place away from strong oxidizers. In case of exposure, rinse skin/eyes with water and seek medical attention. Follow GHS guidelines for hazardous material disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of piperidine-pyridine carbonitriles?
- Answer : Discrepancies (e.g., antimicrobial vs. inactive results) may arise from assay variability or structural nuances. Solutions include:
- Standardized Assays : Replicate studies using consistent cell lines (e.g., E. coli for antimicrobial tests) and controls.
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., substituent effects on the pyridine ring) to identify critical functional groups .
- Target Validation : Use enzyme inhibition assays (e.g., kinase activity) to confirm mechanistic hypotheses .
Q. What strategies improve multi-step synthetic yields of this compound?
- Answer :
- Intermediate Isolation : Purify intermediates (e.g., via recrystallization or chromatography) to reduce side reactions.
- Catalytic Optimization : Use coupling agents (e.g., EDCI/HOBt) for amide bond formation, enhancing efficiency .
- Reaction Monitoring : Employ real-time techniques like in-situ IR or HPLC to track progress and adjust conditions .
Q. How can computational modeling predict the binding mode of this compound with biological targets?
- Answer : Molecular docking (e.g., AutoDock Vina) using protein crystal structures (e.g., kinases or GPCRs) identifies key interactions:
- Nitrile Group : Potential hydrogen bonding with active-site residues.
- Piperidine Ring : Hydrophobic interactions in binding pockets.
- Pyridine Moiety : π-Stacking with aromatic residues. Validate predictions via mutagenesis or competitive binding assays .
Methodological Recommendations
- Contradiction Analysis : Use meta-analysis of published IC₅₀/MIC values and assess experimental variables (e.g., cell line, concentration range) .
- In Vitro Assays : Prioritize enzyme-linked assays (e.g., NADPH oxidase inhibition) for mechanistic clarity over cell viability screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
